molecular formula C14H12N2 B2656623 2-(o-Tolyl)imidazo[1,2-a]pyridine CAS No. 1533423-17-4

2-(o-Tolyl)imidazo[1,2-a]pyridine

Cat. No. B2656623
CAS RN: 1533423-17-4
M. Wt: 208.264
InChI Key: NQYHVNVPFRDCOM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular formula of 2-(o-Tolyl)imidazo[1,2-a]pyridine is C14H12N2 . The structure of this compound is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis and Functionalization in Medicinal Chemistry

2-(o-Tolyl)imidazo[1,2-a]pyridine and its derivatives play a significant role in medicinal chemistry. Innovations in synthesis and functionalization, utilizing inexpensive catalysts and mild reaction conditions, have broadened their pharmaceutical applications. These advancements in developing new methods for synthesizing imidazo[1,2-a]pyridines from readily available substrates under mild conditions have been pivotal in enhancing their biological activity (Ravi & Adimurthy, 2017).

Therapeutic Applications

Imidazo[1,2-a]pyridine scaffolds have a wide range of applications in medicinal chemistry, including roles in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic therapies. They have been incorporated into various marketed preparations and are a focus for the development of novel therapeutic agents (Deep et al., 2016).

Pharmacological Properties

Research on the pharmacological properties of imidazo[1,2-a]pyridine analogues has been extensive, with investigations into enzyme inhibitors, receptor ligands, and anti-infectious agents. This research has greatly expanded the comprehension of the pharmacological attributes of this compound (Enguehard-Gueiffier & Gueiffier, 2007).

Anticancer Activities

Imidazo[1,2-a]pyridine has demonstrated significant anticancer activities, including inhibition of various cellular targets like CDK, VEGFR, PI3K, EGFR, and RGGT. Its derivatives have been used as lead molecules in human clinical trials for novel anticancer agents (Goel, Luxami, & Paul, 2016).

Anticholinesterase Potential

Studies have also focused on the anticholinesterase potential of imidazo[1,2-a]pyridine-based compounds. These compounds are clinically significant for the treatment of heart and circulatory failures, with some under development for pharmaceutical uses. Their anticholinesterase activity has been confirmed through both experimental and computational studies (Kwong et al., 2019).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, there is a continuing interest in developing new and efficient synthetic routes .

properties

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-6-2-3-7-12(11)13-10-16-9-5-4-8-14(16)15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYHVNVPFRDCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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